Phenyl naphthalene-2-sulfonate
Overview
Description
Phenyl naphthalene-2-sulfonate is an organic compound that belongs to the class of sulfonates. It consists of a phenyl group attached to a naphthalene ring, which is further substituted with a sulfonate group at the second position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s known that sulfonated compounds often interact with proteins and other biological molecules, anchoring to cationic side chains via their sulfonate moiety .
Mode of Action
In the crystal structure of the compound, the molecules are linked by intermolecular c-h⋯o hydrogen bonds, forming a chain along the a axis . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering their structure or function .
Biochemical Pathways
It’s known that sulfonated compounds like phenyl naphthalene-2-sulfonate can be involved in various biochemical reactions, including desulfonations .
Result of Action
The compound’s ability to form hydrogen bonds suggests it could potentially alter the structure or function of its targets .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties are known to be environmentally sensitive .
Biochemical Analysis
Biochemical Properties
It is known that sulfonated aromatic compounds, like Phenyl naphthalene-2-sulfonate, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various biochemical reactions .
Cellular Effects
It is known that sulfonated aromatic compounds can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that sulfonated aromatic compounds can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of sulfonated aromatic compounds can change over time in laboratory settings . This can include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of sulfonated aromatic compounds can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that sulfonated aromatic compounds can be involved in various metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that sulfonated aromatic compounds can be transported and distributed within cells and tissues . This can include interactions with various transporters or binding proteins, as well as effects on the compound’s localization or accumulation .
Subcellular Localization
It is known that sulfonated aromatic compounds can be localized to specific compartments or organelles within cells . This can include any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl naphthalene-2-sulfonate can be synthesized through the sulfonation of phenyl naphthalene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonate group at the desired position on the naphthalene ring.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale sulfonation reactors. The process involves the continuous addition of sulfur trioxide or chlorosulfonic acid to a solution of phenyl naphthalene in an appropriate solvent. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to yield the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and surfactants.
Comparison with Similar Compounds
Similar Compounds
Phenyl naphthalene-1-sulfonate: Similar structure but with the sulfonate group at the first position.
Phenyl benzene sulfonate: Lacks the naphthalene ring, having only a benzene ring with a sulfonate group.
Naphthalene-2-sulfonic acid: Contains only the naphthalene ring with a sulfonate group, without the phenyl group.
Uniqueness
Phenyl naphthalene-2-sulfonate is unique due to the presence of both phenyl and naphthalene rings, which contribute to its distinct chemical properties and reactivity. The specific positioning of the sulfonate group at the second position on the naphthalene ring further differentiates it from other similar compounds, influencing its chemical behavior and applications.
Properties
IUPAC Name |
phenyl naphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c17-20(18,19-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZOVRCWZOIZHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627290 | |
Record name | Phenyl naphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62141-80-4 | |
Record name | Phenyl naphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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